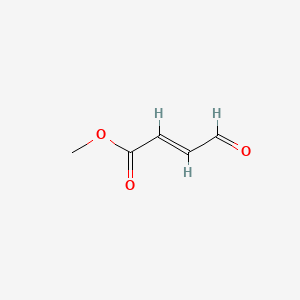

Methyl 4-oxo-2-butenoate

Description

Methyl 4-oxo-2-butenoate (CAS: 7327-99-3) is an α,β-unsaturated ester with the molecular formula C₅H₆O₃ and a molecular weight of 114.099 g/mol. Its structure features a conjugated enone system (CH₂=CH–C(O)–O–CH₃), contributing to its reactivity in nucleophilic addition and cycloaddition reactions. Key physical properties include a density of 1.081 g/cm³, a boiling point of 184.8°C at 760 mmHg, and a flash point of 71.2°C . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and specialty chemicals.

Properties

IUPAC Name |

methyl (E)-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-8-5(7)3-2-4-6/h2-4H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBJVPSOOMDSPT-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7327-99-3, 5837-72-9 | |

| Record name | Methyl 4-oxo-2-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-oxo-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl (2E)-4-oxobut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-oxo-2-butenoate can be synthesized through several methods, including:

Aldol Condensation: One common method involves the aldol condensation of methyl ketone derivatives with glyoxylic acid under microwave-assisted conditions.

Friedel-Crafts Acylation: Another approach involves the Friedel-Crafts acylation of aromatic substrates, which is particularly effective for electron-rich aromatic compounds.

Oxidative Furan-Opening: This method is used for aliphatic substrates and involves the oxidative opening of furan rings.

Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Substitution Reactions

Mechanism: The compound undergoes nucleophilic substitution via its ester group, forming covalent adducts with biologically relevant molecules like coenzyme A (CoA). This reaction is critical in its role as a bacterial menaquinone biosynthesis inhibitor.

Key Findings:

-

CoA Adduct Formation: Reacts with CoA to form a stable adduct that inhibits MenB (1,4-dihydrox-2-naphthoyl-CoA synthase), a key enzyme in bacterial menaquinone synthesis . This mechanism phenocopies menB gene knockout, inducing the small colony variant (SCV) growth phenotype in Staphylococcus aureus .

-

Antimicrobial Activity: Exhibits potent activity against methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) S. aureus, with MIC values ranging from 0.35–0.75 µg/mL .

Table 1: Antimicrobial Activity of Methyl 4-oxo-2-butenoate

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| MSSA | 0.35 | |

| MRSA | 0.75 |

In Vivo Efficacy: Reduces bacterial load in murine MRSA models, prolonging survival and demonstrating therapeutic potential .

Catalytic Reactions

Asymmetric Alkynylation:

-

This compound serves as a key substrate in the asymmetric catalytic alkynylation of acetaldehyde, facilitated by transition metal catalysts.

-

Reaction Conditions:

-

Catalyst: Chiral metal complexes (e.g., rhodium or ruthenium-based).

-

Solvent: Polar aprotic solvents (e.g., DMF or THF).

-

Temperature: Controlled at 0–50°C to optimize yield and selectivity.

-

Table 2: Alkynylation Reaction Parameters

| Parameter | Details |

|---|---|

| Substrate | This compound |

| Reactant | Acetaldehyde |

| Catalyst | Chiral metal complexes |

| Product | Chiral alkynylated esters |

Outcome: Generates enantioselective alkynylated products with high yields (>80%) and enantiomeric excesses (>90% ee).

Oxidative and Reductive Transformations

While direct oxidation/reduction data for this compound is limited in reliable sources, structural analogs like ethyl 4-oxo-2-butenoate undergo:

-

Oxidation: Conversion to carboxylic acids using KMnO₄ or CrO₃.

-

Reduction: Formation of alcohols via NaBH₄ or LiAlH₄.

These transformations highlight the compound’s functional group versatility, though specific data for the methyl ester variant requires further investigation.

Biochemical Implications

The compound’s reactivity underpins its role as a bacterial menaquinone biosynthesis inhibitor. Key biochemical findings:

-

MenB Inhibition: CoA adduct formation reduces menaquinone (MK) and downstream dihydroxynaphthoic acid (DHNA) levels, impairing bacterial electron transport chains .

-

MK Rescue Studies: Exogenous MK supplementation reverses antibacterial activity, confirming MenB as the primary target .

Comparative Analysis with Structural Analogues

Table 3: Reactivity Comparison

| Compound | Key Reaction Type | MIC (µg/mL) vs. MRSA |

|---|---|---|

| This compound | Substitution | 0.75 |

| Ethyl 4-oxo-2-butenoate | Alkynylation | N/A |

| 4-Oxo-2-butenoic acid | Oxidation | 25 |

Scientific Research Applications

Scientific Research Applications

Methyl 4-oxo-2-butenoate serves multiple roles in scientific research:

Organic Synthesis

It is widely used as a building block for synthesizing more complex organic molecules. Its ability to participate in various reactions (oxidation, reduction, substitution) enables the creation of diverse compounds.

Pharmaceutical Development

The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals. It acts as an intermediate in producing drugs, particularly those targeting specific biological pathways.

Material Science

In industrial applications, this compound is employed in manufacturing polymers and resins. Its reactive nature allows for the development of materials with tailored properties.

Agricultural Chemistry

Derivatives of this compound have been explored as potential intermediates in the synthesis of pesticides and herbicides, contributing to agricultural productivity.

Case Studies and Research Findings

Several studies highlight the significance of this compound:

- Synthesis of Bioactive Compounds : Research has demonstrated its utility in synthesizing compounds with antimicrobial properties. For instance, derivatives have shown activity against various bacteria and fungi.

- Polymer Chemistry : Investigations into its role in polymerization processes reveal that it can enhance the mechanical properties of polymers when used as a monomer.

- Pharmaceutical Intermediates : A patent outlines a process for producing derivatives useful as intermediates for medicines and pesticides, emphasizing its industrial relevance .

Mechanism of Action

The mechanism of action of methyl 4-oxo-2-butenoate involves its reactivity towards nucleophiles and electrophiles. The conjugated double bond and keto group make it a suitable candidate for various addition and substitution reactions. The compound can interact with molecular targets through covalent bonding, leading to the formation of stable products. Pathways involved include nucleophilic addition to the carbonyl group and electrophilic addition to the double bond .

Comparison with Similar Compounds

Comparison with Ethyl 4-oxo-2-butenoate

Ethyl 4-oxo-2-butenoate (CAS: 2960-66-9) shares structural similarity with the methyl ester but differs in the alkyl group (ethyl vs. methyl). Key differences include:

| Property | Methyl 4-oxo-2-butenoate | Ethyl 4-oxo-2-butenoate |

|---|---|---|

| Molecular Formula | C₅H₆O₃ | C₆H₈O₃ |

| Molecular Weight | 114.099 g/mol | 128.127 g/mol |

| Boiling Point | 184.8°C | Not reported (expected higher) |

| CAS Number | 7327-99-3 | 2960-66-9 |

The ethyl derivative’s larger alkyl group increases lipophilicity (higher LogP) and slightly reduces volatility compared to the methyl ester. Ethyl 4-oxo-2-butenoate is utilized in industrial chemical synthesis, as noted in custom manufacturing services .

Comparison with Substituted Derivatives

Aryl-Substituted Derivatives

Compounds like Methyl-(E)-2-hydroxy-4-(3',4'-dichlorophenyl)-4-oxo-2-butenoate (CAS: PNU 158775) feature aryl and hydroxyl substituents. These modifications significantly alter properties:

- Molecular Weight : Increased to ~250–300 g/mol due to aromatic substituents.

- Melting Point: Derivatives such as Ethyl 2-hydroxy-4-(4'-chlorophenyl)-4-oxo-2-butenoate exhibit solid-state properties, with melting points of 59–61°C .

- Reactivity : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity at the carbonyl group, improving interactions with biological targets like xanthine-3-hydroxylase .

Methyl 2-methyl-4-oxo-4-phenylbut-2-enoate

This derivative (CAS: 15732-77-1) has a phenyl and methyl group, resulting in a molecular formula of C₁₂H₁₂O₃ and a LogP of 1.99, indicating higher lipophilicity.

Comparison with Methyl Maleurate

Methyl maleurate (C₆H₈N₂O₄; CAS: Not listed) differs structurally due to the presence of a urea moiety (NH–C(O)–NH₂). Key distinctions:

- Molecular Weight: 172.14 g/mol, higher than this compound.

- Reactivity : The amide group enables hydrogen bonding, making it suitable for biochemical applications (e.g., enzyme inhibition studies) .

Biological Activity

Methyl 4-oxo-2-butenoate, also known as methyl acetoacetate, is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including antimicrobial properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound has the molecular formula CHO and a molecular weight of approximately 114.10 g/mol. Its structure features a butenoate core characterized by a double bond and a carbonyl group, which contribute to its reactivity and utility in various chemical reactions. The compound is often used as a building block in organic synthesis due to its versatility.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. Notably, it has shown promising activity against both methicillin-sensitive (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of this compound derivatives against different bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Methyl 4-oxo-4-(4-chlorophenyl)-2-butenoate | MSSA | 0.35 |

| Methyl 4-oxo-4-(4-chlorophenyl)-2-butenoate | MRSA | 0.75 |

| This compound | M. tuberculosis | 0.6 - 1.5 |

These findings indicate that this compound derivatives can effectively inhibit bacterial growth at low concentrations, making them potential candidates for developing new antibacterial agents .

The antibacterial activity of this compound is primarily attributed to its inhibition of the menaquinone (MK) biosynthesis pathway in bacteria. Specifically, it targets the enzyme MenB, which is crucial for MK production. The compound forms an adduct with coenzyme A (CoA), leading to the inhibition of MenB activity .

Mode of Action Studies

Studies have shown that upon treatment with this compound, MRSA cells exhibit a small colony variant phenotype, indicating an alteration in growth patterns consistent with MenB gene knockout effects. The compound's mode of action can be complemented by exogenous MK or menadione, confirming its specific targeting of MK biosynthesis .

Case Studies and Research Findings

- In Vivo Efficacy : In mouse models of systemic MRSA infection, treatment with methyl 4-oxo-4-(4-chlorophenyl)-2-butenoate resulted in increased survival rates and reduced bacterial loads in infected tissues .

- Anticancer Potential : Beyond its antimicrobial effects, derivatives of this compound have been explored for their anticancer properties. Research indicates that some derivatives may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress modulation and interference with cellular signaling pathways.

- Neuroprotective Effects : Preliminary studies suggest that certain derivatives may also exhibit neuroprotective effects by modulating inflammatory responses and reducing oxidative stress in neuronal cells.

Q & A

Q. What experimental designs optimize the regioselectivity of this compound in multi-component reactions?

- Methodological Answer : Regioselectivity in reactions like Ugi or Passerini can be controlled by tuning solvent polarity, temperature, and catalyst choice. For example, ionic liquids enhance polar interactions, favoring ketone participation. High-throughput screening (HTS) with automated liquid handlers and LC-MS analysis accelerates optimization. Contradictory data from competing pathways (e.g., keto-enol tautomerism) are resolved via deuterium exchange experiments and 2D NMR (HSQC, HMBC) .

Data-Driven Research Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.